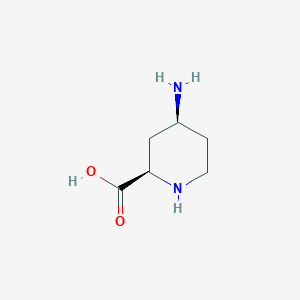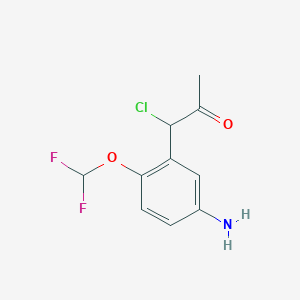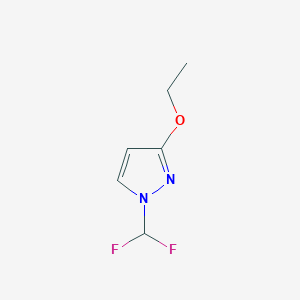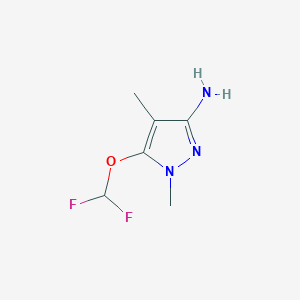
cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester: is a chemical compound with the molecular formula C13H16FNO3 It is known for its unique structural features, which include a piperidine ring substituted with a fluoro and hydroxy group, and a benzyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluoro and Hydroxy Groups: The fluoro and hydroxy groups are introduced via selective fluorination and hydroxylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluoro group or to convert the ester group to an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol or removal of the fluoro group.
Substitution: Formation of new compounds with different functional groups replacing the fluoro group.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in various chemical reactions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Used as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The fluoro and hydroxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
- cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid methyl ester
- trans-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester
- cis-4-Chloro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluoro vs. chloro) or different ester groups (e.g., benzyl vs. methyl) can significantly affect the compound’s properties.
- Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
- Applications: While similar compounds may have overlapping applications, the unique combination of functional groups in cis-4-Fluoro-3-hydroxy-piperidine-1-carboxylic acid benzyl ester can make it more suitable for specific research or industrial purposes.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C13H16FNO3 |
|---|---|
分子量 |
253.27 g/mol |
IUPAC 名称 |
benzyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C13H16FNO3/c14-11-6-7-15(8-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1 |
InChI 键 |
HNBFJUNWIWJEJJ-NWDGAFQWSA-N |
手性 SMILES |
C1CN(C[C@H]([C@H]1F)O)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
C1CN(CC(C1F)O)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)












